

Application Notes: Quantitative Analysis of AMG-7980 in Tissue Matrices

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Compound of Interest		
Compound Name:	AMG-7980	
Cat. No.:	B605414	Get Quote

Abstract

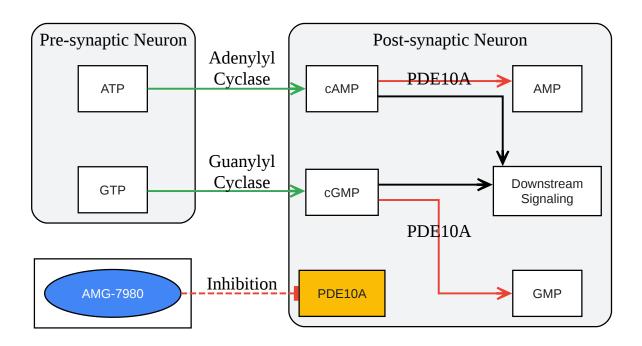
This document provides a detailed protocol for the extraction and quantification of **AMG-7980**, a phosphodiesterase 10A (PDE10A) ligand, in tissue samples. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for the analysis of small molecules in complex biological matrices. [1][2][3] The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug distribution studies.

Introduction

AMG-7980 is a potent and selective PDE10A ligand with the chemical formula C19H22N4O2 and a molecular weight of 338.41 g/mol .[4] Accurate quantification of **AMG-7980** in various tissues is crucial for understanding its distribution, efficacy, and safety profile. LC-MS/MS offers high sensitivity, selectivity, and accuracy for measuring drug concentrations in complex biological samples.[1] This application note describes a robust method for the analysis of **AMG-7980** in tissue, including sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway of a PDE10A Inhibitor



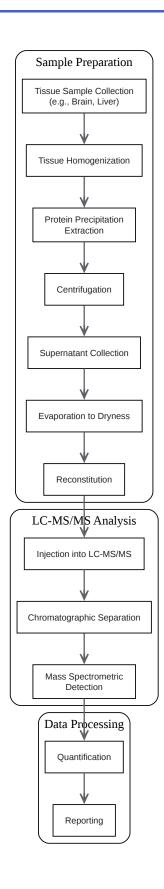


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Caption: Simplified signaling pathway of a PDE10A inhibitor like AMG-7980.

Experimental Workflow





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Caption: General workflow for the analysis of AMG-7980 in tissue.



Quantitative Data Summary

The following table summarizes the performance of the analytical method for the quantification of **AMG-7980** in brain tissue homogenate.

Parameter	Result
Linearity (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Upper Limit of Quantification (ULOQ)	500 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Bias)	Within ±15%
Recovery	> 85%
Matrix Effect	Minimal

ProtocolsTissue Sample Preparation

Materials:

- Tissue of interest (e.g., brain, liver)
- Homogenizer (e.g., bead beater, ultrasonic)
- Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
- Internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
- Precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- · Microcentrifuge tubes
- Centrifuge



- Nitrogen evaporator
- Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

- Accurately weigh approximately 50-100 mg of frozen tissue.
- Add homogenization buffer at a 1:3 (w/v) ratio (e.g., 100 mg tissue in 300 μL buffer).
- Add the internal standard to each sample.
- Homogenize the tissue sample until a uniform suspension is achieved. Keep samples on ice to prevent degradation.
- To 100 μ L of the tissue homogenate, add 300 μ L of cold precipitation solvent (acetonitrile with 0.1% formic acid).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer.



LC Parameters:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - o 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - o 2.5-3.0 min: 95% B
 - o 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - AMG-7980: Precursor ion (Q1) m/z 339.2 -> Product ion (Q3) [To be determined empirically]
 - Internal Standard: [To be determined based on the selected IS]
- Collision Energy: To be optimized for AMG-7980 and the internal standard.



Source Temperature: 500°C

IonSpray Voltage: 5500 V

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **AMG-7980** in tissue samples. The protocol includes a straightforward protein precipitation method for sample extraction and robust chromatographic and mass spectrometric conditions for analysis. This application note serves as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

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